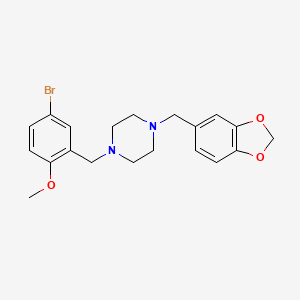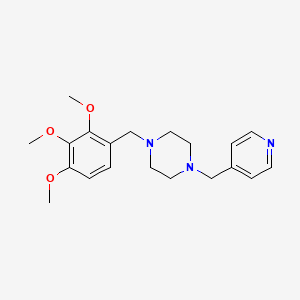![molecular formula C17H20BrN3O B3578756 4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol CAS No. 6118-72-5](/img/structure/B3578756.png)
4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol
Overview
Description
4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol is a complex organic compound that features a bromine atom, a pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol typically involves multiple steps. One common method starts with the bromination of 2,2’-bipyridine to obtain 4-bromo-2,2’-bipyridine . This intermediate is then reacted with pyridin-2-ylmethylpiperazine under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts such as copper(I) chloride and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can produce various derivatives with different functional groups.
Scientific Research Applications
4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,2’-bipyridine: Shares the bromine and bipyridine structure but lacks the piperazine and phenol groups.
2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole: Contains a piperazine moiety but has different substituents and a more complex structure.
Uniqueness
4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol is unique due to its combination of a bromine atom, a pyridine ring, and a piperazine moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-bromo-2-[[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O/c18-15-4-5-17(22)14(11-15)12-20-7-9-21(10-8-20)13-16-3-1-2-6-19-16/h1-6,11,22H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTJVUQVVVHZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)CC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360751 | |
| Record name | 4-Bromo-2-({4-[(pyridin-2-yl)methyl]piperazin-1-yl}methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6118-72-5 | |
| Record name | 4-Bromo-2-({4-[(pyridin-2-yl)methyl]piperazin-1-yl}methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,5-dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine](/img/structure/B3578695.png)


![1-(4-methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B3578712.png)
![2-ETHOXY-4-{[4-(1H-INDOL-3-YLMETHYL)TETRAHYDRO-1-PYRAZINYL]METHYL}PHENYL METHYL ETHER](/img/structure/B3578720.png)
![1-[(3-bromo-4-methoxyphenyl)methyl]-4-cyclopentylpiperazine](/img/structure/B3578725.png)
![4-BROMO-2-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL](/img/structure/B3578733.png)
![4-BROMO-2-({4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL](/img/structure/B3578734.png)
![4-BROMO-2-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL](/img/structure/B3578749.png)
![4-Bromo-2-[[4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B3578766.png)
![Ethyl 4-methyl-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]-1,3-thiazole-5-carboxylate](/img/structure/B3578774.png)
![4-bromo-2-{[4-(4-pyridinylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3578780.png)
![1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide](/img/structure/B3578783.png)
